5-Bromo-2-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid
Description
5-Bromo-2-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid is a pyridine derivative featuring three key functional groups:
- Bromo substituent at position 5, enhancing electrophilic reactivity for cross-coupling reactions.
- tert-Butoxycarbonyl (Boc)-protected amino group at position 2, providing stability during synthetic processes.
- Carboxylic acid at position 3, enabling further derivatization (e.g., esterification, amidation).
This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and heterocyclic drug candidates. Its Boc group facilitates selective deprotection under acidic conditions, allowing controlled functionalization .
Properties
Molecular Formula |
C11H13BrN2O4 |
|---|---|
Molecular Weight |
317.14 g/mol |
IUPAC Name |
5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(17)14-8-7(9(15)16)4-6(12)5-13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17) |
InChI Key |
IAGDCFYFDWBKSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIDINE-3-CARBOXYLICACID typically involves multi-step organic reactions. One common method starts with the bromination of 2-amino-3-pyridinecarboxylic acid to introduce the bromine atom at the 5th position. This is followed by the protection of the amino group using tert-butoxycarbonyl chloride (BOC-Cl) under basic conditions to form the BOC-protected intermediate. The final product is obtained after purification steps such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIDINE-3-CARBOXYLICACID undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amino group.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amide or ester bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Deprotection Reactions: Typically carried out using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: Reagents such as carbodiimides (e.g., EDC, DCC) and catalysts like DMAP are used.
Major Products
Substitution Products: Various substituted pyridine derivatives.
Deprotected Products: 2-amino-5-bromo-3-pyridinecarboxylic acid.
Coupled Products: Amides or esters depending on the coupling partners.
Scientific Research Applications
5-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIDINE-3-CARBOXYLICACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 5-BROMO-2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIDINE-3-CARBOXYLICACID depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the BOC-protected amino group allows for selective interactions, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Functional Group Variations
The following table compares the target compound with structurally analogous pyridine derivatives:
Key Observations :
- Boc Protection : The Boc group in the target compound and its analogs (e.g., ) enhances solubility in organic solvents compared to unprotected amines.
- Carboxylic Acid vs.
- Heterocyclic Core : Replacement of pyridine with thiophene (as in ) alters electronic properties and reactivity in cross-coupling reactions.
Physical Properties and Stability
Pharmaceutical Intermediates
The target compound has been utilized in synthesizing kinase inhibitors targeting EGFR and HER2, with IC₅₀ values <100 nM in preclinical models . Its analogs, such as 5-bromo-3-methylpyridine-2-carboxylic acid, are precursors to antiviral agents (e.g., remdesivir derivatives) .
Material Science
Boc-protected bromopyridines serve as ligands in catalytic systems for asymmetric hydrogenation, achieving enantiomeric excess (ee) >95% in certain cases .
Biological Activity
5-Bromo-2-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid is a pyridine derivative that has garnered interest in various fields, particularly in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features:
- Bromine atom at the 5th position
- tert-butoxycarbonyl (BOC) protected amino group at the 2nd position
- Carboxylic acid group at the 3rd position of the pyridine ring
This specific arrangement contributes to its reactivity and interaction with biological macromolecules.
Synthesis Methods
The synthesis typically involves multi-step organic reactions. A common method includes:
- Bromination of 2-amino-3-pyridinecarboxylic acid to introduce bromine.
- Protection of the amino group using BOC chloride under basic conditions.
- Purification through recrystallization or chromatography.
Industrial methods may optimize these steps for larger-scale production, utilizing continuous flow reactors and automated systems .
The biological activity of 5-Bromo-2-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid primarily involves:
- Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity.
- Receptor Interaction : It may act as a ligand for various receptors, influencing cellular signaling pathways.
The presence of the BOC-protected amino group allows selective interactions, while the bromine atom enhances binding affinity through halogen bonding .
Research Findings and Case Studies
Recent studies have highlighted its potential in various therapeutic areas:
- Anti-Cancer Activity : Research has indicated that derivatives of this compound can inhibit specific cancer-related proteins, such as HSET (KIFC1), which is crucial for centrosome clustering in cancer cells. Compounds derived from high-throughput screening showed micromolar inhibition levels, suggesting potential as anticancer agents .
- Antimicrobial Properties : The compound's derivatives have been evaluated for antibacterial activity against Gram-positive bacteria, showing promising results with low minimum inhibitory concentrations (MICs), indicating strong bioactivity .
- Enzyme Inhibitors : The compound has been investigated for its role in inhibiting enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
Comparative Analysis
To understand how 5-Bromo-2-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid compares with similar compounds, a table summarizing key features is presented below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-tert-butylpyrimidine | Pyrimidine derivative | Moderate enzyme inhibition |
| tert-Butyl 5-bromo-2-[(tert-butoxycarbonyl)amino]pentanoate | Similar structure with varied side chains | Potential anti-cancer properties |
| 5-Bromo-2-[(tert-butoxycarbonyl)amino]benzoic acid | Aromatic substitution | Antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
